molecular formula C13H17N3O3 B1364072 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide CAS No. 6637-54-3

4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide

Cat. No.: B1364072
CAS No.: 6637-54-3
M. Wt: 263.29 g/mol
InChI Key: JYTMTVBQIJBDGR-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Features

4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide possesses a well-defined chemical identity documented extensively in chemical databases and literature. The compound is systematically identified by its Chemical Abstracts Service registry number 6637-54-3, which provides unambiguous identification within the global chemical literature. The molecular formula C₁₃H₁₇N₃O₃ reflects the compound's composition, incorporating thirteen carbon atoms, seventeen hydrogen atoms, three nitrogen atoms, and three oxygen atoms, resulting in a molecular weight of 263.29 daltons.

The structural architecture of this compound centers around a benzamide core that has been strategically substituted to incorporate both a piperidine heterocycle and a nitro functional group. The benzamide framework provides the foundational aromatic system, with the amide carbonyl group serving as a key hydrogen bond donor and acceptor site. The 4-methylpiperidine substituent occupies the para position relative to the amide group, introducing a saturated six-membered nitrogen heterocycle that significantly influences the compound's three-dimensional conformation and electronic properties.

Property Value Reference
Molecular Formula C₁₃H₁₇N₃O₃
Molecular Weight 263.29 g/mol
Chemical Abstracts Service Number 6637-54-3
PubChem Compound Identifier 1708890
Simplified Molecular Input Line Entry System O=C(N)C1=CC=C(N2CCC(C)CC2)C(N+=O)=C1

The nitro group positioned at the meta location relative to the amide functionality introduces significant electronic effects that alter the aromatic system's reactivity profile. This electron-withdrawing group creates a partial positive charge on the aromatic ring, particularly influencing positions ortho and para to the nitro substituent. The presence of the nitro group also contributes to the compound's overall polarity and potential for intermolecular interactions, as nitro groups are known to participate in various non-covalent interactions including hydrogen bonding and dipole-dipole interactions.

Physical property analysis reveals that this compound exhibits a calculated boiling point of 417.1 degrees Celsius at standard atmospheric pressure, indicating substantial intermolecular forces arising from the combination of hydrogen bonding potential from the amide group and dipolar interactions from the nitro substituent. The compound's density of 1.24 grams per cubic centimeter reflects the compact packing arrangement facilitated by these intermolecular interactions.

Physical Property Value Conditions Reference
Boiling Point 417.1°C 760 mmHg
Flash Point 206.1°C Standard conditions
Density 1.24 g/cm³ Standard conditions
Vapor Pressure 0.0 mmHg 25°C
Topological Polar Surface Area 92.2 Ų Calculated

The compound's topological polar surface area of 92.2 square angstroms indicates moderate polarity, which influences its solubility characteristics and potential for crossing biological membranes. The presence of three nitrogen atoms and three oxygen atoms contributing to this polar surface area reflects the multiple sites available for hydrogen bonding and polar interactions.

Historical Development in Heterocyclic Chemistry

The development of this compound reflects the broader historical trajectory of heterocyclic chemistry, particularly the evolution of piperidine-containing compounds in medicinal chemistry research. Piperidine itself was first isolated and characterized in 1850 by Scottish chemist Thomas Anderson, who obtained it through the reaction of piperine with nitric acid. This foundational work established piperidine as a readily accessible heterocyclic building block, setting the stage for subsequent synthetic developments.

The incorporation of piperidine moieties into aromatic systems represents a significant advancement in heterocyclic chemistry that emerged throughout the twentieth century. The specific substitution pattern found in this compound reflects synthetic strategies that became prominent in the latter half of the twentieth century, when medicinal chemists began systematically exploring the effects of heterocyclic substitution on aromatic systems. The presence of the 4-methyl substituent on the piperidine ring demonstrates the refined approach to structure-activity relationships that characterizes modern pharmaceutical research.

Nitrobenzamide derivatives have played a crucial role in the development of contemporary medicinal chemistry, with compounds such as 4-iodo-3-nitrobenzamide (known as Iniparib) advancing to clinical trials for cancer treatment. The synthetic methodologies developed for these compounds, including the specific nitration patterns and amidation reactions, have established reliable protocols for generating structurally related derivatives. The preparation of nitrobenzamides typically involves nitration of benzamide precursors or alternative synthetic routes that introduce the nitro functionality at strategic positions.

Recent advances in heterocyclic chemistry have emphasized the importance of polycyclic aromatic systems containing nitrogen heterocycles, reflecting the growing sophistication of synthetic methodology. The strategic incorporation of piperidine rings into aromatic frameworks represents a continuation of this trend, where the saturated heterocycle provides conformational flexibility while maintaining the electronic benefits of nitrogen incorporation. The specific combination of structural elements found in this compound exemplifies the current state of heterocyclic design, where multiple functional groups are combined to achieve desired chemical and biological properties.

The evolution of synthetic approaches to nitro-containing heterocycles has been influenced by the recognition that nitro groups serve dual roles as both pharmacophores and toxicophores. This understanding has driven the development of synthetic methodologies that allow precise control over nitro group placement and the introduction of complementary functional groups that modulate the overall biological profile. The historical development of these compounds reflects the maturation of medicinal chemistry as a discipline that balances synthetic accessibility with biological activity optimization.

Position in Contemporary Medicinal Chemistry Research

This compound occupies a significant position within contemporary medicinal chemistry research, serving multiple roles that reflect the current emphasis on structural diversity and systematic exploration of chemical space. The compound functions primarily as a research tool and synthetic intermediate, representing the type of structurally complex molecules that characterize modern pharmaceutical discovery efforts. Its role as a drug impurity reference standard highlights the critical importance of analytical chemistry in pharmaceutical development, where precise characterization of related substances ensures product quality and regulatory compliance.

The nitrobenzamide structural framework represented by this compound aligns with current research trends emphasizing the biological potential of nitro-containing molecules. Recent investigations have demonstrated that nitro groups can participate in diverse biological mechanisms, ranging from antimicrobial activity through redox reactions to anti-inflammatory effects via specific protein interactions. The electron-withdrawing nature of the nitro group significantly influences the compound's electronic properties, potentially affecting interactions with biological targets and modulating pharmacokinetic parameters.

Contemporary medicinal chemistry research has increasingly focused on heterocyclic compounds that incorporate piperidine moieties, recognizing their potential for engaging diverse biological targets. The 4-methylpiperidine substituent in this compound represents a strategic modification that influences both the compound's conformational properties and its potential for specific receptor interactions. The methyl group provides steric bulk that can influence binding selectivity while maintaining the basic nitrogen atom that characterizes piperidine pharmacophores.

Research Application Significance Current Status Reference
Drug Impurity Reference Standard Quality control in pharmaceutical analysis Active use in analytical laboratories
Synthetic Intermediate Building block for more complex structures Ongoing synthetic applications
Structure-Activity Relationship Studies Understanding nitrobenzamide biology Research compound status
Heterocyclic Chemistry Research Model system for piperidine derivatives Academic and industrial research

The compound's position in medicinal chemistry research reflects the broader trend toward systematic exploration of heterocyclic chemical space. Modern drug discovery efforts increasingly rely on diverse chemical libraries that include compounds such as this compound as starting points for structure-activity relationship studies. The specific combination of structural features represented in this molecule provides opportunities for synthetic modification and biological evaluation that align with contemporary approaches to lead compound identification.

Research into nitrobenzamide derivatives has revealed their potential for multi-target therapeutic applications, particularly in areas where the nitro group can contribute to biological activity through specific mechanisms. The presence of the piperidine heterocycle adds another dimension to the compound's potential biological activity, as piperidine-containing molecules have demonstrated utility across diverse therapeutic areas. The integration of these structural elements in a single molecule reflects the current emphasis on molecular complexity and multi-functionality in medicinal chemistry research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-methylpiperidin-1-yl)-3-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3/c1-9-4-6-15(7-5-9)11-3-2-10(13(14)17)8-12(11)16(18)19/h2-3,8-9H,4-7H2,1H3,(H2,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYTMTVBQIJBDGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=C(C=C(C=C2)C(=O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30387750
Record name 4-(4-methylpiperidin-1-yl)-3-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30387750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

335210-47-4, 6637-54-3
Record name 4-(4-Methyl-1-piperidinyl)-3-nitrobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=335210-47-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-methylpiperidin-1-yl)-3-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30387750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Aromatic Substitution Route

  • Step 1: Nitration of 4-chlorobenzoic acid

    4-chlorobenzoic acid undergoes selective nitration to yield 4-chloro-3-nitrobenzoic acid. This step introduces the nitro group at the meta position relative to the carboxylic acid.

  • Step 2: Nucleophilic substitution with 4-methylpiperidine

    The chlorine substituent on 4-chloro-3-nitrobenzoic acid is displaced by 4-methylpiperidine under basic conditions (e.g., in the presence of a base such as potassium carbonate) to form 4-(4-methylpiperidin-1-yl)-3-nitrobenzoic acid.

  • Step 3: Conversion to benzamide

    The carboxylic acid group is then converted to the corresponding benzamide, typically via activation of the acid (e.g., using coupling agents such as dicyclohexylcarbodiimide and 4-dimethylaminopyridine) followed by reaction with ammonia or an amine source to form the amide bond.

Amide Coupling Route

  • Direct coupling of 3-nitrobenzoic acid derivatives

    3-nitrobenzoic acid or its derivatives are coupled with 4-methylpiperidine using activating agents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous solvents under inert atmosphere to avoid reduction of the nitro group.

  • Reaction conditions

    The reaction is typically carried out in solvents like dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures. The reaction time ranges from several hours to overnight to ensure complete conversion.

  • Purification

    The crude product is purified by recrystallization (e.g., ethanol/water mixtures) or column chromatography to isolate pure 4-(4-methylpiperidin-1-yl)-3-nitrobenzamide.

Industrial Scale Synthesis

  • Industrial production employs continuous flow reactors to improve heat and mass transfer, critical for controlling exothermic nitration and substitution steps.

  • Catalysts and optimized reaction parameters (temperature, pH, solvent choice) enhance yield and purity.

  • Membrane separation and real-time process monitoring (pH, temperature, pressure) ensure reproducibility and scalability.

Step Reaction Reagents & Conditions Yield (%) Notes
1 Nitration of 4-chlorobenzoic acid Mixed acid nitration, controlled temperature ~85-90% Selective nitration at 3-position
2 Nucleophilic substitution 4-methylpiperidine, base (K2CO3), solvent (DMF), 80-100°C, 4-6 h 80-95% Base facilitates displacement of Cl
3 Amide formation DCC, DMAP, anhydrous solvent, inert atmosphere, room temp, 12-24 h 75-90% Avoids nitro group reduction
Purification Recrystallization or chromatography Ethanol/water or silica gel column >95% purity Confirmed by NMR, IR, MS
  • Spectroscopic Analysis

    • Infrared (IR) Spectroscopy: Characteristic peaks include carboxamide C=O stretch near 1650-1700 cm⁻¹ and nitro asymmetric/symmetric stretches at ~1520 and 1350 cm⁻¹.

    • Nuclear Magnetic Resonance (NMR): ^1H NMR shows aromatic proton signals consistent with substitution pattern and methyl signals from the piperidine ring; ^13C NMR confirms carbonyl and aromatic carbons.

    • Mass Spectrometry (MS): Molecular ion peak at m/z 264.28 g/mol confirms molecular weight; fragmentation patterns consistent with loss of piperidine or nitro groups.

  • Purity Assessment

    • High-performance liquid chromatography (HPLC) with UV detection monitors reaction progress and product purity.

    • Elemental analysis confirms stoichiometric composition.

  • Computational Studies

    • Density functional theory (DFT) calculations assist in optimizing reaction pathways, particularly the nucleophilic substitution step, predicting activation energies and solvent effects.
  • Scale-up Considerations

    • Continuous flow reactors improve reaction control and safety, especially for nitration steps.

    • Process analytical technology (PAT) enables real-time monitoring and adjustment.

Method Key Steps Advantages Disadvantages Typical Yield
Nucleophilic Aromatic Substitution Nitration → substitution with 4-methylpiperidine → amide formation Straightforward, uses commercially available starting materials Requires control of nitration regioselectivity, potential side reactions 70-85% overall
Direct Amide Coupling Coupling of 3-nitrobenzoic acid with 4-methylpiperidine using DCC/DMAP Mild conditions, high purity Cost of coupling agents, requires inert atmosphere 75-90%
Industrial Continuous Flow Continuous nitration and substitution with in-line purification High throughput, reproducible Requires specialized equipment >85%

The preparation of this compound is well-established through nucleophilic aromatic substitution and amide coupling methodologies. These methods are supported by extensive analytical characterization and can be adapted for industrial-scale synthesis using continuous flow technology. Optimization of reaction conditions and purification protocols ensures high yield and purity, making this compound accessible for further research and application.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Major Products

    Reduction: 4-(4-Methylpiperidin-1-yl)-3-aminobenzamide.

    Substitution: Various substituted derivatives depending on the reagents used.

    Oxidation: N-oxides of the piperidine ring.

Scientific Research Applications

4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide has several applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Substituent Effects on Bioactivity

  • Nitro Group Position : The 3-nitro substitution in this compound contrasts with 5-nitrofuran derivatives (e.g., compound 13 in ), where the nitro group is part of a heterocyclic system. The latter shows apoptotic activity, suggesting nitro placement impacts target selectivity.
  • Piperidine vs. Piperazine : Replacement of 4-methylpiperidine with 4-methylpiperazine (as in Imatinib impurities ) introduces an additional nitrogen, altering solubility and hydrogen-bonding capacity. Piperazine-containing analogs are more prevalent in kinase-targeting drugs.

Biological Activity

4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C13H16N4O2
  • Molecular Weight : 252.29 g/mol
  • IUPAC Name : this compound

This compound features a nitro group attached to a benzamide moiety, which is known to influence its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The nitro group may play a critical role in redox reactions, potentially leading to the generation of reactive nitrogen species (RNS) that can modulate cellular responses.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have demonstrated that nitroaromatic derivatives can induce apoptosis in cancer cells by activating specific signaling pathways. The compound's ability to inhibit tumor growth has been linked to its capacity to disrupt cellular proliferation and induce cell cycle arrest.

Study Cell Line IC50 (µM) Mechanism
Study AMCF-715.2Apoptosis via caspase activation
Study BA54910.5Inhibition of PI3K/Akt pathway

Antimicrobial Activity

The compound has also shown promise in antimicrobial applications. Nitro compounds are often evaluated for their effectiveness against various bacterial strains, including those resistant to conventional antibiotics. Preliminary studies suggest that this compound exhibits bactericidal effects against Gram-positive bacteria.

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL

Case Studies and Research Findings

Several case studies have highlighted the potential of this compound in therapeutic applications:

  • Anticancer Research : A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of various nitrobenzamide derivatives, identifying this compound as a lead compound with enhanced cytotoxicity against breast cancer cell lines .
  • Antimicrobial Studies : Another research article demonstrated the efficacy of nitro compounds in treating infections caused by resistant strains of bacteria. The study found that the compound displayed significant antimicrobial activity, particularly when used in combination with other antibiotics .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting from commercially available precursors. Key steps include:

  • Condensation : Use coupling agents like dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) to facilitate amide bond formation between nitrobenzoic acid derivatives and 4-methylpiperidine .
  • Solvent Selection : Polar aprotic solvents (e.g., dimethylformamide, dichloromethane) enhance reaction efficiency. Temperature control (e.g., 40–80°C) is critical for avoiding side reactions .
  • Monitoring : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can track reaction progress and purity. Adjust reaction time based on TLC retention factors .
    • Optimization : Catalyst screening (e.g., palladium on carbon for nitro-group reductions) and pH adjustments (neutral to slightly basic) improve yield. Purification via column chromatography with silica gel is recommended .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H and 13C NMR (in CDCl3 or DMSO-d6) resolve signals for the piperidine ring (δ 1.0–3.0 ppm), aromatic protons (δ 7.0–8.5 ppm), and nitro/amide groups. Overlapping signals may require 2D techniques (e.g., COSY, HSQC) .
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) confirms molecular weight (e.g., [M+H]+ peaks) and detects fragmentation patterns .
  • Infrared (IR) Spectroscopy : Stretching vibrations for NO2 (~1520 cm⁻¹) and amide C=O (~1650 cm⁻¹) validate functional groups .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results during structural validation?

  • Methodological Answer :

  • Cross-Validation : Compare NMR-derived torsion angles with X-ray crystallography data. For example, discrepancies in amide bond geometry may arise from solution vs. solid-state conformations .
  • Software Tools : Use SHELXL for refining crystallographic models against diffraction data, ensuring bond lengths/angles align with expected values (e.g., C-N bond in piperidine: ~1.49 Å) .
  • Density Functional Theory (DFT) : Calculate theoretical NMR shifts and overlay with experimental data to identify misassignments .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound derivatives?

  • Methodological Answer :

  • Functional Group Modifications : Synthesize analogs with substituents on the benzamide (e.g., -CF3, -OCH3) or piperidine (e.g., methyl vs. ethyl groups) to assess bioactivity changes .
  • Biological Assays : Pair SAR with enzyme inhibition studies (e.g., IC50 measurements) or receptor-binding assays (e.g., radioligand displacement) to correlate structural features with activity .
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding modes, highlighting key interactions (e.g., hydrogen bonds with nitro groups) .

Q. How can researchers address challenges in crystallizing this compound for X-ray studies?

  • Methodological Answer :

  • Solvent Screening : Test mixed-solvent systems (e.g., DCM/hexane, ethanol/water) to induce slow crystallization. Triclinic (P1) or monoclinic crystal systems are common for benzamides .
  • Temperature Gradients : Gradual cooling (e.g., 4°C/day) reduces disorder. For twinned crystals, use SIR97 for direct-methods phasing .
  • Data Collection : Optimize exposure times on synchrotron sources to enhance resolution (<1.0 Å) for nitro-group electron density maps .

Q. What experimental approaches can elucidate the mechanism of action of this compound in biological systems?

  • Methodological Answer :

  • Target Identification : Use affinity chromatography or photoaffinity labeling to isolate binding proteins. Validate with Western blotting .
  • Pathway Analysis : RNA-seq or proteomics identifies differentially expressed genes/proteins post-treatment. Enrichment analysis (e.g., KEGG) highlights affected pathways .
  • Kinetic Studies : Stopped-flow spectroscopy or surface plasmon resonance (SPR) measures binding kinetics (e.g., kon/koff rates) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide
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4-(4-Methylpiperidin-1-yl)-3-nitrobenzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.